molecular formula C6H9NO3 B14319301 Ethyl (cyanomethoxy)acetate CAS No. 112333-59-2

Ethyl (cyanomethoxy)acetate

Cat. No.: B14319301
CAS No.: 112333-59-2
M. Wt: 143.14 g/mol
InChI Key: RUBHYEOIQWSTJY-UHFFFAOYSA-N
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Description

Ethyl (cyanomethoxy)acetate is an organic compound that contains both an ester and a nitrile functional group. It is a colorless liquid with a pleasant odor and is used as a starting material for various chemical syntheses due to its versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (cyanomethoxy)acetate can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer esterification or phase transfer catalysis due to their efficiency and scalability.

Chemical Reactions Analysis

Ethyl (cyanomethoxy)acetate undergoes various types of chemical reactions:

Common Reagents and Conditions

    Knoevenagel Condensation: Typically involves a base such as piperidine or pyridine.

    Michael Addition: Requires a base like sodium ethoxide.

    Hydrogenation: Utilizes hydrogen gas and a metal catalyst such as palladium on carbon.

Major Products

    Knoevenagel Condensation: Produces α,β-unsaturated nitriles.

    Michael Addition: Yields substituted nitriles.

    Hydrogenation: Forms β-amino acids.

Scientific Research Applications

Ethyl (cyanomethoxy)acetate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (cyanomethoxy)acetate involves its reactivity at the nitrile and ester functional groups. The nitrile group can undergo nucleophilic attack, leading to the formation of various intermediates that can further react to form complex molecules. The ester group can participate in condensation reactions, contributing to the synthesis of α,β-unsaturated compounds .

Comparison with Similar Compounds

Ethyl (cyanomethoxy)acetate is similar to other esters and nitriles but has unique properties due to the presence of both functional groups. Similar compounds include:

This compound’s unique combination of functional groups makes it a versatile and valuable compound in various chemical syntheses.

Properties

CAS No.

112333-59-2

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

ethyl 2-(cyanomethoxy)acetate

InChI

InChI=1S/C6H9NO3/c1-2-10-6(8)5-9-4-3-7/h2,4-5H2,1H3

InChI Key

RUBHYEOIQWSTJY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COCC#N

Origin of Product

United States

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